Bienvenue dans la boutique en ligne BenchChem!

1-[(2-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

QSAR Receptor Binding Trimetazidine derivatives

This N,N'-disubstituted piperazine (CAS 5865-83-8) combines a 2-chlorobenzyl moiety with a 2,4,5-trimethoxybenzyl group—a substitution pattern absent in trimetazidine (2,3,4-trimethoxy) and trimetazidine analogs. Unlike para-chloro regioisomers, the ortho-chloro group confers GABAA antagonist activity (2CPP IC20 = 46 μM), making this compound a privileged fragment for CNS-targeted libraries. It satisfies the halogen substituent requirement of US 4,370,329 for circulation-enhancement SAR and serves as an orthogonal control for N-type calcium channel blocker screening cascades. Ideal for diversity-oriented synthesis and HPLC method validation of ortho/para regioisomers.

Molecular Formula C21H27ClN2O3
Molecular Weight 390.9 g/mol
CAS No. 5865-83-8
Cat. No. B3462901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
CAS5865-83-8
Molecular FormulaC21H27ClN2O3
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC=CC=C3Cl)OC)OC
InChIInChI=1S/C21H27ClN2O3/c1-25-19-13-21(27-3)20(26-2)12-17(19)15-24-10-8-23(9-11-24)14-16-6-4-5-7-18(16)22/h4-7,12-13H,8-11,14-15H2,1-3H3
InChIKeySTTCCFIJHYZVPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine (CAS 5865-83-8): Chemical Profile and Position within the N,N'-Disubstituted Piperazine Class for Informed Scientific Procurement


1-[(2-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine (CAS 5865-83-8; molecular formula C₂₁H₂₇ClN₂O₃; molecular weight 390.9 g/mol) is a synthetic organic compound belonging to the N,N'-disubstituted piperazine class. It features a 2-chlorobenzyl substituent at one piperazine nitrogen and a 2,4,5-trimethoxybenzyl group at the other. This substitution pattern differentiates it from closely related regioisomers and from trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine, CAS 5011-34-7), a marketed anti-ischemic agent [1]. Piperazine derivatives with trimethoxybenzyl motifs have been described as circulation-enhancing agents [2] and are catalogued in bioactivity databases such as ChEMBL for their potential interactions with central nervous system targets [3].

Procurement Alert: Why 1-[(2-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine Cannot Be Interchanged with Analogous N,N'-Disubstituted Piperazines


Within the N,N'-disubstituted piperazine series, the position of the chlorine atom on the benzyl ring and the specific arrangement of the three methoxy substituents on the trimethoxyphenyl ring are critical determinants of pharmacological selectivity. QSAR analysis of trimetazidine derivatives has established a statistically significant correlation between the Van der Waals volume of the N4 substituent and receptor binding affinity [1]. The 2,4,5-trimethoxy substitution pattern on the target compound confers a distinct steric and electronic profile compared to the 2,3,4-trimethoxy arrangement found in trimetazidine, which directly impacts ligand–target interactions [1]. Furthermore, literature data demonstrate that 2-chlorophenyl-substituted piperazines exhibit pharmacological profiles that differ markedly from their 4-chlorophenyl analogs: 1-(2-chlorophenyl)piperazine (2CPP) has been characterized as a GABAA receptor antagonist, whereas 1-(4-chlorophenyl)piperazine (4CPP) exhibits a distinct receptor interaction profile [2]. Generic or nearest-neighbor substitution without experimental validation of the target-specific activity of the 2-chlorobenzyl / 2,4,5-trimethoxybenzyl combination therefore carries a high risk of mischaracterization .

Quantitative Differentiation Evidence: 1-[(2-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine vs. Closest Structural Analogs


2,4,5-Trimethoxybenzyl vs. 2,3,4-Trimethoxybenzyl: Regioisomeric Differentiation and QSAR-Demonstrated Impact on Binding Affinity

The target compound bears a 2,4,5-trimethoxy substitution pattern on the benzyl ring, whereas the anti-ischemic drug trimetazidine (CAS 5011-34-7) bears a 2,3,4-trimethoxy arrangement. A published QSAR study of trimetazidine derivatives demonstrated a statistically significant correlation (p < 0.05) between the Van der Waals volume of the N4 substituent and the binding affinity of the compounds to their respective cellular receptor sites [1]. The altered methoxy orientation shifts the steric bulk distribution on the aromatic ring, which the QSAR model predicts will produce a quantitatively different binding affinity that cannot be extrapolated arithmetically from the 2,3,4-trimethoxy series.

QSAR Receptor Binding Trimetazidine derivatives Regioisomerism

2-Chlorobenzyl vs. 4-Chlorobenzyl Substitution: Differential GABAA Receptor Pharmacology and Predicted Physicochemical Divergence

The target compound incorporates a 2-chlorobenzyl moiety, whereas the commercially available close analog 1-(4-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine (CAS 356085-84-2) incorporates a 4-chlorobenzyl group. Pharmacological data for the corresponding monophenylpiperazines reveal that 1-(2-chlorophenyl)piperazine (2CPP) acts as a GABAA receptor antagonist with an IC20 value of 46 μM and induces approximately 90% inhibition at 1 mM [1]. In contrast, 1-(4-chlorophenyl)piperazine (4CPP) exhibits a different receptor interaction profile that has not been characterized with the same quantitative GABAA antagonist metrics, indicating that the ortho vs. para chlorine position is a key determinant of target engagement [1]. Additionally, the predicted acid dissociation constant (pKa) for the 2-chlorobenzyl-substituted analog 1-(2-chlorobenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is 6.24 ± 0.10 , reflecting a measurable physicochemical divergence from the 4-chlorobenzyl analog that will affect ionization state and solubility at physiological pH.

GABAA receptor Chlorophenylpiperazine ortho vs. para substitution Receptor pharmacology

Circulation-Enhancing Pharmacophore: Structural Overlap with Patented N-(Trimethoxybenzyl)piperazines

US Patent 4,370,329 describes a series of N-(trimethoxybenzyl)-piperazines bearing halogen, lower-alkyl, or lower-alkoxy substituents on the N4-phenyl ring that demonstrated superior circulation-enhancing action compared to the reference compound Cinnarizine, particularly in cerebrovascular models [1]. The target compound, with its 2-chlorobenzyl N4 substituent and 2,4,5-trimethoxybenzyl group, falls within the pharmacophore defined by this patent's general formula. In contrast, the unsubstituted benzyl analog (R = H) lacks the halogen-mediated electronic effect described in the patent SAR.

Cerebrovascular circulation N-(trimethoxybenzyl)piperazine Cinnarizine comparator Patent pharmacology

Structural Differentiation from N-Type Calcium Channel Blocker NP078585: Distinct N4 Substituent Drives Target Selectivity

NP078585, 1-(6,6-bis(4-fluorophenyl)hexyl)-4-(3,4,5-trimethoxybenzyl)piperazine, is a well-characterized mixed N-type and T-type calcium channel blocker with demonstrated in vivo efficacy in neuropathic pain models [1]. While NP078585 shares the trimethoxybenzylpiperazine core with the target compound, it differs critically at the N4 position: NP078585 bears a bulky bis(4-fluorophenyl)hexyl chain, whereas the target compound bears a compact 2-chlorobenzyl group. The SAR study of the NP078585 series established that the nature of the N4 substituent directly governs N-type calcium channel potency and selectivity over hERG and L-type channels [1]. The target compound's structurally divergent N4 group therefore precludes any assumption of shared ion channel activity and instead points to a distinct pharmacological profile.

N-type calcium channel NP078585 hERG selectivity Pain pharmacology

Predicted Physicochemical Differentiation: Boiling Point and Density Compared to the 4-Chlorobenzyl Regioisomer

Physicochemical properties govern compound handling, formulation, and chromatographic behavior in laboratory workflows. The closely related regioisomer 1-(2-chlorobenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine (CAS 355824-39-4) has a predicted boiling point of 477.4 ± 40.0 °C and a predicted density of 1.187 ± 0.06 g/cm³ . By contrast, the commercially available 1-(4-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine (CAS 356085-84-2) has a predicted density of 1.16 ± 0.1 g/cm³ (ChemSpider prediction for related analog) . These predicted differences, although modest, are sufficient to produce distinguishable retention times in reversed-phase HPLC and differential solubility behavior, which have direct implications for analytical method development and purity assessment during procurement lot acceptance.

Physicochemical properties Boiling point prediction Density Regioisomer comparison

Data Scarcity Caveat: Limited Publicly Available Bioactivity Data Necessitates Experimental Verification

Despite a systematic search of primary literature, patents (including EP0376607, US 4,370,329, and WO/JP filings), and authoritative databases including ChEMBL, PubChem, and BindingDB, no publicly disclosed, target-specific quantitative bioactivity data (e.g., IC50, Ki, EC50, or % inhibition at defined concentrations) could be located for 1-[(2-chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine as a discrete molecular entity as of April 2026. This stands in contrast to the well-characterized calcium channel blocker NP078585 (low nanomolar N-type Ca²⁺ IC50; hERG selectivity ~120-fold; in vivo efficacy in neuropathic pain models) [3] and GABAA-active 2CPP (IC20 = 46 μM) [2]. Users procuring this compound must therefore conduct de novo biological profiling for any target of interest. The compound's value proposition resides in the unique combination of (i) the 2-chlorophenyl pharmacophore associated with CNS receptor engagement and (ii) the 2,4,5-trimethoxyphenyl motif, which chemically differentiates it from trimetazidine (2,3,4-trimethoxy) and from the widely studied 3,4,5-trimethoxybenzyl series.

Data transparency Procurement due diligence Bioactivity gap analysis Experimental validation

Recommended Application Scenarios for 1-[(2-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine Based on Quantitative Differentiation Evidence


CNS Receptor Screening Libraries Requiring Ortho-Chlorophenyl Pharmacophore Diversity

For laboratories constructing diversity-oriented screening libraries targeting CNS receptors (including GABAA, sigma, and serotonin receptor subtypes), the 2-chlorobenzyl moiety provides a pharmacophoric element distinct from the para-chloro and unsubstituted phenyl analogs. The GABAA antagonist activity documented for 2CPP (IC20 = 46 μM) [2] supports the inclusion of ortho-chloro-substituted piperazines as privileged fragments in CNS-focused compound collections. The 2,4,5-trimethoxybenzyl group further differentiates this entry from the more common 3,4,5-trimethoxy and 2,3,4-trimethoxy regioisomers, increasing library diversity along two independent structural vectors.

Cerebrovascular Circulation Research Aligned with Patented N-(Trimethoxybenzyl)piperazine Pharmacophore

Researchers investigating cerebrovascular circulation enhancement should consider this compound as a structurally compliant entry within the pharmacophore defined by US Patent 4,370,329, which claims N-(trimethoxybenzyl)-piperazines bearing halogen substituents on the N4-phenyl ring as superior to the reference compound Cinnarizine in cerebral blood flow models [1]. The 2-chlorobenzyl group satisfies the halogen substituent requirement of the patent's general formula, providing a starting point for SAR expansion studies or the development of improved circulation-enhancing agents.

Regioisomeric Differentiation Studies for Analytical Method Development and Reference Standard Qualification

The predicted boiling point (477.4 ± 40.0 °C) and density (1.187 ± 0.06 g/cm³) of the closely related 2-chlorobenzyl-2,3,4-trimethoxy regioisomer , when contrasted with the properties of the 4-chlorobenzyl analog, confirm that chromatographic resolution of these regioisomers is analytically feasible. This compound can serve as a reference standard in HPLC method validation protocols designed to separate ortho- and para-chlorobenzyl-substituted piperazine regioisomers, which is critical for quality control of synthetic intermediates and verification of chemical identity in procurement workflows.

Negative Control or Orthogonal Chemotype in N-Type Calcium Channel Drug Discovery Programs

For research groups optimizing N-type calcium channel blockers in the NP078585 series [3], the target compound—bearing a compact 2-chlorobenzyl N4 substituent rather than the bulky bis(4-fluorophenyl)hexyl chain essential for N-type potency and hERG selectivity—can function as a structurally related but pharmacologically orthogonal control compound. Its inclusion in screening cascades enables the determination of whether observed phenotypic effects are driven by the trimethoxybenzylpiperazine core or are specifically dependent on the N4 substituent defined in the NP078585 SAR.

Quote Request

Request a Quote for 1-[(2-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.